molecular formula C10H11N3O2 B8465196 2-(7-Nitro-1H-indol-3-yl)ethylamine

2-(7-Nitro-1H-indol-3-yl)ethylamine

Cat. No. B8465196
M. Wt: 205.21 g/mol
InChI Key: NGXZVAWPJTXWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Dissolve in a 500 mL round bottom flask equipped with magnetic stirring, and a nitrogen inlet, (7-nitro-1H-indol-3-yl)-acetonitrile (5.27 g, 26 mmol) in dry tetrahydrofuran (150 mL). Treat the solution with 1M BH3:THF (55 mL, 55 mmol) and stir at room temperature. After 20 hours, quench the reaction by the cautious dropwise addition of water (9 mL) and stir until foaming and gas evolution has stopped. Concentrate the mixture to dryness in vacuo, redissolve in 1 N HCl (300 ml) and extracte with ethyl acetate. Basify the aqueous phase 5 N NaOH and extract with ethyl acetate. Pool the ethyl acetate extracts and dry over sodium sulfate and concentrate in vacuo to give the title compound as an orange-brown solid: 1H NMR (400 MHz, dmso-d6): 11.66 (br s, 1H) 8.07 (t, 2H, J=7.6 Hz), 7.32 (s, 1H), 7.20 (t, 1H, J=8.0 Hz) 2.79–2.83 (m, 4H), MS (APCI):m/e 189.0 (M-NH2).
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[C:9]2[CH2:13][C:14]#[N:15])([O-:3])=[O:2].O>O1CCCC1>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[C:9]2[CH2:13][CH2:14][NH2:15])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.27 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C(=CNC12)CC#N
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in a 500 mL round bottom flask
ADDITION
Type
ADDITION
Details
Treat the solution with 1M
CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolve in 1 N HCl (300 ml) and extracte with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Pool the ethyl acetate extracts and dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C(=CNC12)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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